

Check Availability & Pricing

# A Preclinical and Clinical Overview of IMM-01 in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: IMM-01 is a novel recombinant SIRPα-Fc fusion protein that targets the CD47/SIRPα checkpoint pathway, a key regulator of the innate immune response.[1] Overexpression of CD47 on cancer cells allows them to evade phagocytosis by macrophages through interaction with SIRPα.[2] IMM-01 is designed to block this "don't eat me" signal, while its Fc domain simultaneously activates an "eat me" signal, leading to a dual mechanism of antitumor activity.[3] This guide provides a comprehensive overview of the early research findings for IMM-01 in hematological malignancies, focusing on its mechanism of action, preclinical data, and clinical trial results.

### **Mechanism of Action**

**IMM-01** is a SIRPα-Fc fusion protein that competitively binds to CD47 on tumor cells, thereby preventing its interaction with SIRPα on macrophages.[1] This disruption of the CD47-SIRPα axis removes the inhibitory "don't eat me" signal.[3] Concurrently, the human IgG1 Fc portion of **IMM-01** engages with Fcγ receptors on macrophages, initiating a potent "eat me" signal that triggers antibody-dependent cellular phagocytosis (ADCP).[3] Preclinical studies have shown that **IMM-01** induces strong ADCP and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), but not complement-dependent cytotoxicity (CDC).[4] The proposed anti-tumor activity of **IMM-01** involves three potential mechanisms: direct activation of macrophages to phagocytose tumor cells, subsequent antigen presentation by macrophages to activate T-cells,



and the conversion of "cold" tumors into "hot" tumors through the secretion of cytokines and chemokines that increase immune cell infiltration.[4][5]

Caption: IMM-01's dual mechanism of action.

## **Preclinical Data**

Preclinical evaluation of **IMM-01** has demonstrated its high binding affinity to CD47 and potent in vitro anti-tumor activity.

| Parameter               | Value       | Cell Lines/Assay<br>Conditions                                           |
|-------------------------|-------------|--------------------------------------------------------------------------|
| Binding Affinity (EC50) | 0.4967 nM   | In vitro binding assay.[1]                                               |
| ADCP Induction (EC50)   | 0.1389 nM   | Jurkat-CSR cells.[5]                                                     |
| ADCC Activity           | Moderate    | Maximum levels at 5 nM.[5]                                               |
| CDC Activity            | Not Induced | [5]                                                                      |
| Cell Line Binding       | Strong      | Raji, Daudi, SU-DHL-10,<br>Jurkat, HL60, MV-4-11, Reh,<br>and others.[5] |
| Red Blood Cell Binding  | None        | [5]                                                                      |

**IMM-01** has shown robust anti-tumor activity as a monotherapy in various mouse xenograft models of hematological malignancies.

| Mouse Model     | Tumor Type             | Outcome                                |
|-----------------|------------------------|----------------------------------------|
| HL-60 CB17-SCID | Acute Myeloid Leukemia | Strong in vivo anti-tumor activity.[3] |
| Daudi CB17-SCID | Burkitt's Lymphoma     | Strong in vivo anti-tumor activity.[3] |
| Raji CB17-SCID  | Burkitt's Lymphoma     | Strong in vivo anti-tumor activity.[3] |



## **Experimental Protocols**

To determine the binding affinity of **IMM-01** to CD47, an in vitro binding assay was performed. The specific protocol is not detailed in the provided search results, but a general workflow can be inferred.





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro binding assay.



The antibody-dependent cellular phagocytosis (ADCP) assay was performed using flow cytometry to evaluate the phagocytic activity induced by **IMM-01**.[3]





Click to download full resolution via product page

Caption: A generalized workflow for an ADCP assay.

## **Clinical Research Findings**

A first-in-human, Phase I dose-escalation study (ChiCTR1900024904) evaluated the safety, tolerability, and preliminary efficacy of **IMM-01** monotherapy in patients with relapsed or refractory lymphoma.[6][7]

#### Study Design:

- Design: Accelerated titration followed by a standard 3+3 dose escalation.
- Population: Patients with relapsed or refractory lymphoma who had failed standard therapies.[6]
- Dose Levels: 0.003, 0.01, 0.05, 0.15, 0.5, 1.0, 1.5, and 2.0 mg/kg.[6][7]
- Regimen: Intravenous administration once weekly for 4 weeks, followed by a 1-week rest in a 5-week cycle.[8]

#### Key Findings:

- Safety: **IMM-01** was generally well-tolerated up to a dose of 2.0 mg/kg, with no dose-limiting toxicities observed up to 1.0 mg/kg.[6][8] A key advantage noted was the weak binding to human erythrocytes, avoiding severe hemolysis and the need for a priming dose.[6][8] The most common treatment-related adverse events included thrombocytopenia, neutropenia, pyrexia, and anemia.[6]
- Efficacy: As of February 2021, with 14 patients enrolled, one patient with follicular lymphoma (FL) achieved a complete response (CR), and patients with Hodgkin lymphoma (HL) and angioimmunoblastic T-cell lymphoma (AITL) showed stable disease with tumor shrinkage.[6] In a later update with 26 evaluable patients, the disease control rate (DCR) was 57.7%.[8] One CR was observed in a patient with FL, and two partial responses (PRs) were seen in patients with classical HL and AITL.[8] The development of IMM-01 as a monotherapy was discontinued to focus on combination therapies.[9]



| Efficacy Endpoint           | Result (N=26)                                   |
|-----------------------------|-------------------------------------------------|
| Overall Response Rate (ORR) | Not explicitly stated, but CR+PR = 3/26 (11.5%) |
| Complete Response (CR)      | 1 (Follicular Lymphoma)                         |
| Partial Response (PR)       | 2 (Classical Hodgkin Lymphoma, AITL)            |
| Disease Control Rate (DCR)  | 57.7% (15/26)                                   |

An open-label, multi-center, Phase II study (NCT05140811) is evaluating the safety and efficacy of **IMM-01** in combination with azacitidine (AZA) as a first-line treatment for patients with untreated higher-risk MDS.[10]

#### Study Design:

- Population: Adults with intermediate to very high-risk MDS (IPSS-R score >3.5) not eligible for stem cell transplant or intensive chemotherapy.[10]
- Regimen: IMM-01 2.0 mg/kg/week intravenously plus AZA 75 mg/m² subcutaneously on days 1-7 of a 28-day cycle.[10]

Key Findings (as of Dec 22, 2023):

- Efficacy (N=51 evaluable): The combination showed promising efficacy.[10]
  - Overall Response Rate (ORR): 64.7%
  - Complete Response (CR): 29.4%
  - Marrow CR (mCR) with Hematologic Improvement (HI): 15.7%
  - Median Time to Response (TTR): 1.9 months
  - Median Duration of Response (DoR): Not Reached
- Safety: The combination was well-tolerated. The most common grade ≥3 treatment-related adverse events were hematological, including leukopenia, thrombocytopenia, and



neutropenia. Importantly, grade ≥3 hemolysis was rare (1.8%) without the use of a priming dose.[10]

| Efficacy Endpoint           | Result (N=51) |
|-----------------------------|---------------|
| Overall Response Rate (ORR) | 64.7%         |
| Complete Response (CR)      | 29.4%         |
| Marrow CR with HI           | 15.7%         |
| HI only                     | 5.9%          |
| Marrow CR only              | 13.7%         |
| Median Time to Response     | 1.9 months    |
| Median Duration of Response | Not Reached   |

An open-label, multi-center, Phase II study (IMM01-04, NCT05833984) is evaluating **IMM-01** in combination with the anti-PD-1 antibody tislelizumab in patients with relapsed/refractory cHL who have failed prior anti-PD-1 treatment.[11]

#### Study Design:

- Population: Patients with relapsed/refractory cHL who have failed prior anti-PD-1 therapy.[11]
- Regimen: IMM-01 2.0 mg/kg intravenously weekly, plus tislelizumab 200 mg intravenously every 3 weeks.[12]

Key Findings (as of Dec 28, 2023):

- Efficacy (N=32 evaluable): The combination demonstrated a robust anti-tumor effect.[11]
  - Overall Response Rate (ORR): 65.6%
  - Complete Response (CR) Rate: 18.8%
  - Disease Control Rate (DCR): 93.8%



- Median Duration of Response (DoR): Not Reached
- Safety: The combination had a well-tolerated safety profile.[11] The most frequent grade ≥3
  treatment-related adverse events were decreased lymphocyte, white blood cell, platelet, and
  neutrophil counts.[11] No hemolytic anemia or hemolysis was reported.[11]

| Efficacy Endpoint           | Result (N=32) |
|-----------------------------|---------------|
| Overall Response Rate (ORR) | 65.6%         |
| Complete Response (CR) Rate | 18.8%         |
| Disease Control Rate (DCR)  | 93.8%         |
| Median Time to Response     | 1.6 months    |
| Median Duration of Response | Not Reached   |

## Conclusion

Early research on **IMM-01** in hematological malignancies is promising. Its dual mechanism of action, targeting both innate and adaptive immunity, has translated from potent preclinical activity to encouraging clinical efficacy, particularly in combination therapies for MDS and cHL. The favorable safety profile, notably the lack of significant hemolysis, distinguishes it from some other CD47-targeting agents. Ongoing and future studies will further delineate the role of **IMM-01** in the treatment landscape for hematological cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]







- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Preclinical and Clinical Overview of IMM-01 in Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#early-research-findings-on-imm-01-in-hematological-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com